molecular formula C26H22N4O2 B3556571 N,N''-4,4'-biphenyldiylbis(N'-phenylurea) CAS No. 5561-72-8

N,N''-4,4'-biphenyldiylbis(N'-phenylurea)

Cat. No.: B3556571
CAS No.: 5561-72-8
M. Wt: 422.5 g/mol
InChI Key: GINMUUGQTGCXMO-UHFFFAOYSA-N
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Description

N,N''-4,4'-Biphenyldiylbis(N'-phenylurea) is a symmetric bis-urea compound featuring a biphenyl core linked via urea groups to phenyl substituents. This structure confers rigidity and strong hydrogen-bonding capabilities, making it relevant in supramolecular chemistry, materials science, and bioactive molecule design.

Properties

IUPAC Name

1-phenyl-3-[4-[4-(phenylcarbamoylamino)phenyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c31-25(27-21-7-3-1-4-8-21)29-23-15-11-19(12-16-23)20-13-17-24(18-14-20)30-26(32)28-22-9-5-2-6-10-22/h1-18H,(H2,27,29,31)(H2,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINMUUGQTGCXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359899
Record name ST034126
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5561-72-8
Record name ST034126
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’‘-4,4’-biphenyldiylbis(N’-phenylurea) typically involves the reaction of 4,4’-diaminobiphenyl with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’‘-4,4’-biphenyldiylbis(N’-phenylurea) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’‘-4,4’-biphenyldiylbis(N’-phenylurea) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenylurea groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biphenyl derivatives, while reduction can produce reduced phenylurea compounds.

Scientific Research Applications

N,N’‘-4,4’-biphenyldiylbis(N’-phenylurea) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: Research is conducted to explore its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N,N’‘-4,4’-biphenyldiylbis(N’-phenylurea) exerts its effects involves its interaction with specific molecular targets. The biphenyl core and phenylurea groups can interact with various enzymes, receptors, or other biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Thiourea Analogs

Compound : Thiourea, N,N''-[1,1'-biphenyl]-4,4'-diylbis- (CAS 1614-30-8)

  • Molecular Formula : C₁₄H₁₄N₄S₂
  • Key Differences: Replaces urea oxygen with sulfur, altering hydrogen-bonding strength and metal coordination affinity. Thiourea derivatives are often more lipophilic and exhibit distinct reactivity in organocatalysis and polymer chemistry .

Acetamide Derivatives

Compound: N,N'-4,4'-Biphenyldiylbis[2-(4-methylphenoxy)acetamide] (CAS 146903-30-2)

  • Molecular Formula : C₃₀H₂₈N₂O₄
  • Key Differences: Substitutes urea with acetamide groups, reducing hydrogen-bond donor capacity.

Methylene-Bridged Ureas

Compound : Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl-]

  • Molecular Formula : C₁₉H₂₄N₄O₂
  • Key Differences : Incorporates a methylene bridge (CH₂) instead of a biphenyl linkage, increasing molecular flexibility. Dimethyl substituents on urea reduce steric hindrance, favoring applications in dynamic covalent chemistry .

Alkyl-Substituted Ureas

Compound : Urea, N,N''-(methylenedi-4,1-phenylene)bis[N'-butyl] (CAS 77703-56-1)

  • Molecular Formula : C₂₃H₃₂N₄O₂
  • Key Differences : Butyl groups replace phenyl substituents, significantly enhancing hydrophobicity. Such modifications are critical in pesticide formulations, where lipophilicity governs environmental persistence and target binding .

Functional and Application-Based Comparisons

Material Science

  • Polymer Chemistry : Phenylurea derivatives are compared to urethanes in polyurethane synthesis. Ureas generally exhibit higher thermal stability due to stronger hydrogen-bond networks. The biphenyl core in N,N''-4,4'-biphenyldiylbis(N'-phenylurea) may improve mechanical rigidity in polymers .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Core Structure Key Substituents Applications/Properties
N,N''-4,4'-Biphenyldiylbis(N'-phenylurea) Not Provided C₂₄H₂₀N₄O₂ Biphenyl + Urea Phenyl Supramolecular assemblies, H-bonding
Thiourea, N,N''-biphenyl-4,4'-diylbis 1614-30-8 C₁₄H₁₄N₄S₂ Biphenyl + Thiourea Phenyl Organocatalysis, metal chelation
N,N'-Biphenyldiylbis[2-(4-methylphenoxy)acetamide] 146903-30-2 C₃₀H₂₈N₂O₄ Biphenyl + Acetamide 4-Methylphenoxy Drug delivery, hydrophobic matrices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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